molecular formula C9H10ClNO3 B8441656 ethyl 2-(5-chloropyridin-3-yl)oxyacetate

ethyl 2-(5-chloropyridin-3-yl)oxyacetate

Cat. No.: B8441656
M. Wt: 215.63 g/mol
InChI Key: FZCCJBRCMIVFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloropyridin-3-yl)oxyacetate is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethyl oxyacetate group at the 3-position. This ester derivative is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the reactivity of the chloropyridine moiety and the ester group for further functionalization.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(5-chloropyridin-3-yl)oxyacetate

InChI

InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3

InChI Key

FZCCJBRCMIVFLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloropyridin-3-yl)oxyacetate typically involves the reaction of 5-chloropyridine-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

5-chloropyridine-3-ol+ethyl bromoacetateK2CO3,DMFethyl 2-(5-chloropyridin-3-yl)oxyacetate\text{5-chloropyridine-3-ol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-chloropyridine-3-ol+ethyl bromoacetateK2​CO3​,DMF​ethyl 2-(5-chloropyridin-3-yl)oxyacetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyridin-3-yl)oxyacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines.

    Hydrolysis: 2-(5-chloropyridin-3-yl)oxyacetic acid.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

Scientific Research Applications

Ethyl 2-(5-chloropyridin-3-yl)oxyacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloropyridin-3-yl)oxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-[2-Cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate (CAS 1992985-72-4)

Molecular Formula : C₁₁H₉F₃N₂O₃
Molecular Weight : 274.20 g/mol
Key Features :

  • Substitutions: 2-cyano and 5-trifluoromethyl groups on the pyridine ring.
  • Impact of Substituents: The electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups enhance the electrophilicity of the pyridine ring, increasing reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. Applications: High-purity intermediate for active pharmaceutical ingredients (APIs), particularly in molecules requiring fluorinated or cyano-functionalized pyridines .

Ethyl 2-(6-Chloro-5-methylpyridin-3-yl)-2-oxoacetate (CAS 2169064-79-1)

Molecular Formula: C₁₀H₁₀ClNO₃ Molecular Weight: 227.6 g/mol Key Features:

  • Substitutions: 6-chloro, 5-methyl, and a ketone group at the 2-position.
  • The ketone group introduces a reactive site for condensation or reduction reactions. Applications: Likely used in synthesizing heterocyclic compounds, such as pyridine-fused systems, due to the ketone’s versatility .

Comparative Analysis

Property Ethyl 2-(5-Chloropyridin-3-yl)oxyacetate Ethyl 2-[2-Cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate Ethyl 2-(6-Chloro-5-methylpyridin-3-yl)-2-oxoacetate
Molecular Weight ~213.6 g/mol (estimated) 274.20 g/mol 227.6 g/mol
Key Substituents 5-Cl, 3-OCH₂COOEt 2-CN, 5-CF₃, 3-OCH₂COOEt 6-Cl, 5-CH₃, 2-oxoacetate
Reactivity Moderate (Cl as leaving group) High (electron-deficient ring) Moderate (ketone reactivity)
Lipophilicity (LogP) Moderate High (due to -CF₃) Moderate
Applications Pharmaceutical intermediates APIs requiring fluorinated motifs Heterocyclic synthesis

Research Findings and Implications

Substituent-Driven Reactivity

  • Chlorine vs. Trifluoromethyl : The 5-Cl group in the target compound facilitates NAS or Suzuki-Miyaura couplings, whereas the -CF₃ group in ’s compound enhances electrophilicity for reactions like Buchwald-Hartwig amination .
  • Ketone Functionality : ’s ketone enables aldol condensations or reductive amination, distinguishing it from the ester-only functionality in the target compound .

Industrial Relevance

  • High-Purity Synthesis : highlights the demand for ultra-pure intermediates (≥97%) in API manufacturing, emphasizing stringent quality control for structural analogs .

Limitations and Challenges

  • Synthetic Complexity : Introducing groups like -CF₃ or -CN () demands specialized reagents or catalysts, increasing production costs .

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